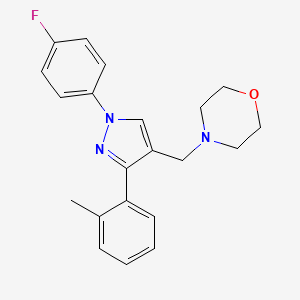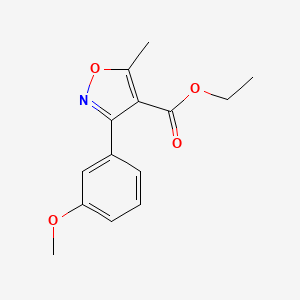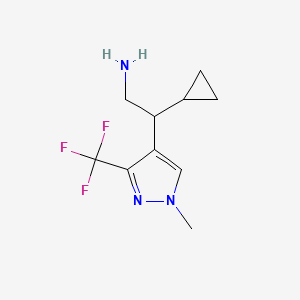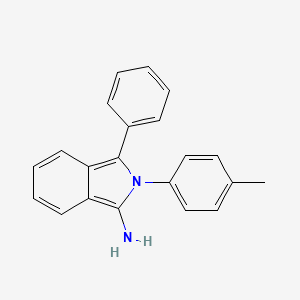![molecular formula C49H66BrO3PPdS B13094493 bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is a complex organometallic compound. It is known for its use as a palladium catalyst in various organic reactions, particularly in the field of cross-coupling reactions. This compound is part of the BrettPhos family of ligands, which are known for their stability and efficiency in catalytic processes .
Méthodes De Préparation
The synthesis of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone involves several steps. The preparation typically starts with the synthesis of the phosphane ligand, followed by the complexation with palladium. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the palladium center is oxidized.
Reduction: The compound can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.
Common reagents used in these reactions include halides, amines, and other nucleophiles. The major products formed from these reactions depend on the specific substrates used but often include complex organic molecules with high degrees of functionalization .
Applications De Recherche Scientifique
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone exerts its effects involves the activation of the palladium center. The palladium atom facilitates the formation and breaking of chemical bonds, allowing for the efficient catalysis of various reactions. The molecular targets and pathways involved include the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is unique due to its high stability and efficiency in catalytic processes. Similar compounds include:
- Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- Methanesulfonato (2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl) (2’-amino-1,1’-biphenyl-2-yl)palladium (II)
These compounds share similar structural features but differ in their ligand environments and catalytic properties, making this compound particularly effective in specific applications.
Propriétés
Formule moléculaire |
C49H66BrO3PPdS |
|---|---|
Poids moléculaire |
952.4 g/mol |
Nom IUPAC |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone |
InChI |
InChI=1S/C43H61O2P.C6H5OS.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-5(7)6-3-2-4-8-6;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;2-3H,1H3;1H;/q;-1;;+2/p-1 |
Clé InChI |
BXJOJIBZMFQCOF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CC(=O)C1=CC=[C-]S1.Br[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


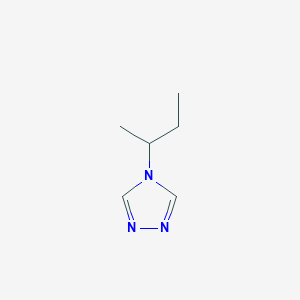
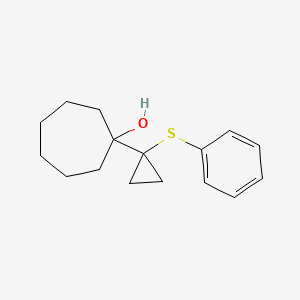
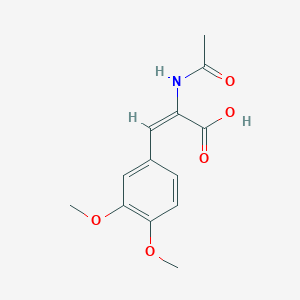
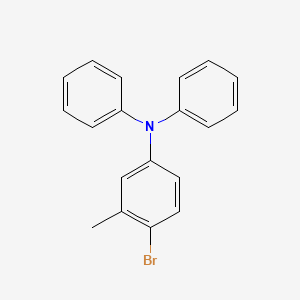
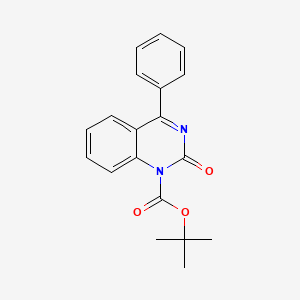
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
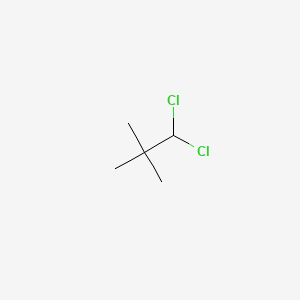
![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
